molecular formula C9H12ClN3 B1340913 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 853789-10-3

1-(1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B1340913
CAS No.: 853789-10-3
M. Wt: 197.66 g/mol
InChI Key: HFHWHWCRHSKBOZ-UHFFFAOYSA-N
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Description

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H11N3·HCl and a molecular weight of 197.67 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The resulting benzimidazole derivative is then reacted with ethylamine to introduce the ethanamine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(1H-benzimidazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHWHWCRHSKBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74461-35-1
Record name 1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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